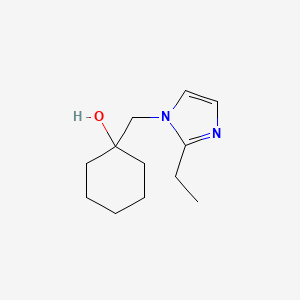
(Z)-2-(3,3-difluoroazetidin-1-yl)-N'-hydroxyacetimidamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(3,3-Difluoroazetidin-1-yl)-N-hydroxyacetimidamide is a synthetic compound that has garnered attention in various fields of scientific research due to its unique chemical structure and properties This compound belongs to the class of azetidines, which are four-membered nitrogen-containing heterocycles
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3,3-Difluoroazetidin-1-yl)-N-hydroxyacetimidamide typically involves multiple steps, starting from readily available precursors. One common synthetic route involves the reaction of 3,3-difluoroazetidine with hydroxylamine and acetic anhydride under controlled conditions. The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent unwanted side reactions. The reaction mixture is then purified using techniques like column chromatography to obtain the desired product in high purity .
Industrial Production Methods
Industrial production of 2-(3,3-Difluoroazetidin-1-yl)-N-hydroxyacetimidamide may involve optimization of the laboratory-scale synthesis to larger scales. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. Additionally, the use of automated purification systems can streamline the production process, ensuring consistent quality and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
2-(3,3-Difluoroazetidin-1-yl)-N-hydroxyacetimidamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to yield reduced derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of oxides and hydroxylated derivatives.
Reduction: Formation of reduced azetidine derivatives.
Substitution: Formation of substituted azetidine derivatives with various functional groups.
Scientific Research Applications
2-(3,3-Difluoroazetidin-1-yl)-N-hydroxyacetimidamide has diverse applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Mechanism of Action
The mechanism of action of 2-(3,3-Difluoroazetidin-1-yl)-N-hydroxyacetimidamide involves its interaction with specific molecular targets. The compound can form covalent bonds with nucleophilic sites on enzymes or receptors, leading to inhibition or modulation of their activity. The presence of the difluoro groups enhances its binding affinity and specificity towards certain targets. Additionally, the hydroxyacetimidamide moiety can participate in hydrogen bonding and electrostatic interactions, further stabilizing the compound-target complex.
Comparison with Similar Compounds
Similar Compounds
- 2-(3,3-Difluoroazetidin-1-yl)acetic acid hydrochloride
- 2-(3,3-Difluoroazetidin-1-yl)ethanamine hydrochloride
- 2-(3,3-Difluoroazetidin-1-yl)pyridin-3-amine
Uniqueness
2-(3,3-Difluoroazetidin-1-yl)-N-hydroxyacetimidamide stands out due to its unique combination of difluoro and hydroxyacetimidamide groups, which confer distinct reactivity and binding properties. This makes it a valuable compound for various applications, particularly in medicinal chemistry and material science .
Properties
Molecular Formula |
C5H9F2N3O |
|---|---|
Molecular Weight |
165.14 g/mol |
IUPAC Name |
2-(3,3-difluoroazetidin-1-yl)-N'-hydroxyethanimidamide |
InChI |
InChI=1S/C5H9F2N3O/c6-5(7)2-10(3-5)1-4(8)9-11/h11H,1-3H2,(H2,8,9) |
InChI Key |
GFMLZVCLZVZPHC-UHFFFAOYSA-N |
Isomeric SMILES |
C1C(CN1C/C(=N/O)/N)(F)F |
Canonical SMILES |
C1C(CN1CC(=NO)N)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-(6-Methyl-2,6-diazaspiro[3.3]heptan-2-yl)benzoic acid hydrochloride](/img/structure/B13342733.png)


![6-(L-Prolyl)-3-oxa-6-azabicyclo[3.1.1]heptane](/img/structure/B13342745.png)

![[4-(Dimethylamino)phenyl]methanethiol](/img/structure/B13342761.png)
![2-Amino-1-(2,2-dimethyl-4H-benzo[d][1,3]dioxin-5-yl)ethanone](/img/structure/B13342766.png)

![3-{3-oxo-2H,3H,5H,6H,8H-[1,2,4]triazolo[3,4-c]morpholin-2-yl}propanoic acid](/img/structure/B13342781.png)




